

Application Note: Quantitative Measurement of Intracellular Sodium Using Sbfi-AM

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium-binding benzofuran isophthalate acetoxymethyl ester (**Sbfi-AM**) is a vital fluorescent indicator for the quantitative measurement of intracellular sodium ([Na+]i) concentrations.[1] As a cell-permeant dye, **Sbfi-AM** crosses the cell membrane and is hydrolyzed by intracellular esterases, trapping the active, sodium-sensitive form (SBFI) inside the cell.[2] SBFI is a ratiometric indicator, meaning the ratio of its fluorescence emission when excited at two different wavelengths is directly proportional to the [Na+]i.[3] This ratiometric property provides a robust method for quantifying ion concentrations, as it minimizes issues arising from variable dye loading, cell thickness, or photobleaching.[4] SBFI is approximately 18 times more selective for sodium (Na+) over potassium (K+), making it a reliable tool for studying sodium homeostasis and its role in various cellular processes.

Principle of the Method

SBFI exhibits a spectral shift upon binding to Na⁺ ions. When bound to Na⁺, the dye shows peak excitation at approximately 340 nm. In its Na⁺-free state, the peak excitation is around 380 nm. In both states, the fluorescence emission maximum is approximately 505 nm. By alternately exciting the dye-loaded cells at 340 nm and 380 nm and measuring the resulting fluorescence intensity at 505 nm, a ratio (F₃₄₀/F₃₈₀) can be calculated. This ratio is directly correlated with the intracellular sodium concentration. To convert this ratio into an absolute concentration (e.g., in mM), an in situ calibration is performed at the end of each experiment.



Key Technical Specifications

A summary of the key quantitative data for the **Sbfi-AM** workflow is provided below.

Parameter	Value
Indicator Type	Ratiometric Fluorescent Dye
Full Name	Sodium-binding benzofuran isophthalate-AM
Molecular Weight	~1127 g/mol
Solubility	DMSO
Excitation Wavelengths	~340 nm (Na+-bound) / ~380 nm (Na+-free)
Emission Wavelength	~505 nm
Selectivity	~18x for Na+ over K+
Typical Stock Conc.	1-10 mM in anhydrous DMSO
Typical Loading Conc.	5-10 μΜ
Loading Time	40 minutes to 4 hours

Experimental Protocols Protocol 1: Sbfi-AM Reagent Preparation

- Sbfi-AM Stock Solution (1 mM):
 - Allow the vial of **Sbfi-AM** (~1 mg) to equilibrate to room temperature before opening.
 - \circ Prepare a stock solution by dissolving the **Sbfi-AM** in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For a 1 mg vial (MW ~1127), add 887 μ L of DMSO to achieve a 1 mM concentration.
 - Mix thoroughly by vortexing.



- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.
- Pluronic[™] F-127 Stock Solution (20% w/v):
 - Pluronic F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble AM esters in aqueous media.
 - Prepare a 20% (w/v) stock solution by dissolving 2 g of Pluronic[™] F-127 in 10 mL of DMSO. Gentle warming may be required.
 - Store at room temperature.

Protocol 2: Cell Loading with Sbfi-AM

This protocol is a general guideline and may require optimization for specific cell types.

- Cell Preparation:
 - Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or 96-well black wall, clear bottom plates) and culture until the desired confluency is reached.
- · Loading Buffer Preparation:
 - Prepare a physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline).
 - For a final Sbfi-AM concentration of 5 μM, first mix equal volumes of the 1 mM Sbfi-AM stock and the 20% Pluronic F-127 stock.
 - \circ Dilute this mixture into the physiological buffer to achieve the final working concentration. For example, add 5 μ L of the **Sbfi-AM**/Pluronic mixture to 1 mL of buffer.
 - Optional: To prevent the extrusion of the hydrolyzed dye by organic anion transporters, the inhibitor probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.
- Cell Loading:



- Remove the culture medium from the cells.
- Wash the cells once with the physiological buffer.
- Add the Sbfi-AM loading buffer to the cells.
- Incubate at 37°C for 60-120 minutes. The optimal time will vary by cell type and temperature.
- Post-Loading Wash:
 - Remove the loading buffer.
 - Wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.
 - Add fresh buffer to the cells and allow them to rest for at least 30 minutes at room temperature to ensure complete de-esterification of the dye.

Protocol 3: Data Acquisition via Ratiometric Fluorescence Imaging

- System Setup:
 - Use a fluorescence imaging system (e.g., a microscope or plate reader) equipped with filters for excitation at ~340 nm and ~380 nm, and an emission filter for ~505 nm.
 - Maintain cells at the desired experimental temperature (e.g., 37°C) using a stage incubator.
- Image Acquisition:
 - Identify a field of view with healthy, well-loaded cells.
 - Acquire a baseline recording by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at 505 nm.
 - After establishing a stable baseline, apply experimental stimuli (e.g., drugs, ion channel modulators) and continue recording the fluorescence ratio over time.



Protocol 4: In Situ Calibration of the Sbfi-AM Signal

To convert the fluorescence ratio (F₃₄₀/F₃₈₀) to absolute [Na⁺]i, a calibration must be performed on the cells at the conclusion of the experiment. This is achieved by using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Calibration Solutions:

- Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, and 100 mM).
- To maintain constant ionic strength, replace NaCl with KCl or another suitable salt like N-methyl-D-glucamine (NMDG).
- Each calibration buffer must contain a cocktail of ionophores to permeabilize the membrane to Na⁺ and K⁺. A common cocktail is 5-10 μM gramicidin (a Na⁺ ionophore) and 10 μM monensin (a Na⁺/H⁺ exchanger).

• Calibration Procedure:

- At the end of the experiment, perfuse the cells with the calibration buffers, starting with the 0 mM Na⁺ solution.
- Record the fluorescence ratio (F₃₄₀/F₃₈₀) for each Na⁺ concentration until a stable signal is reached. This provides the minimum ratio (Rmin).
- Sequentially apply the remaining calibration buffers, recording the stable ratio at each concentration. The ratio from the highest Na⁺ concentration provides the maximum ratio (Rmax).

Data Analysis:

- Plot the stable F₃₄₀/F₃₈₀ ratios against the corresponding known Na⁺ concentrations to generate a calibration curve.
- Fit the data to the Grynkiewicz equation: [Na+]i = Kd * [(R Rmin) / (Rmax R)] * β , where:
 - R is the experimental ratio.

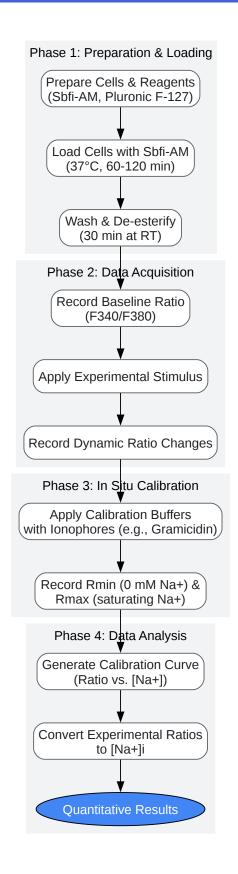


- Rmin is the ratio at zero Na+.
- Rmax is the ratio at saturating Na+.
- Kd is the dissociation constant of SBFI for Na+.
- ullet eta is the ratio of fluorescence intensity of the free vs. bound dye at 380 nm excitation.
- A simplified linear fit can often be used for a narrow physiological range (e.g., 0-20 mM [Na+]i).

Visualizations

Experimental and Data Analysis Workflow





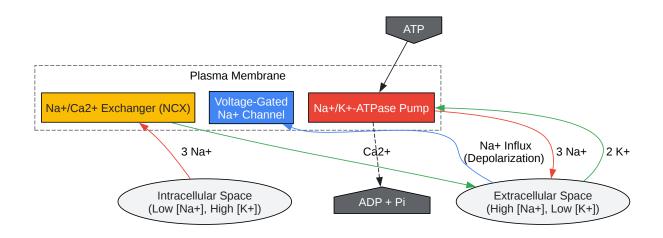
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Caption: Sbfi-AM data acquisition and analysis workflow.



Sodium Homeostasis Signaling Pathway

The maintenance of a low intracellular Na⁺ concentration is critical for cellular function, particularly in excitable cells like neurons and cardiomyocytes. This is primarily achieved by the Na⁺/K⁺-ATPase pump, which actively transports 3 Na⁺ ions out of the cell for every 2 K⁺ ions it brings in, consuming ATP in the process. This electrochemical gradient is essential for generating the resting membrane potential and driving the secondary transport of other molecules, such as Ca²⁺ via the Na⁺/Ca²⁺ exchanger (NCX). Dysregulation of [Na⁺]i is implicated in various pathological conditions. For example, an increase in [Na⁺]i can reverse the NCX, leading to Ca²⁺ influx and subsequent Ca²⁺ overload, which can trigger arrhythmias in cardiac cells.



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Caption: Key regulators of intracellular sodium homeostasis.

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